n3-Cyclopropyl-4,4,4-trifluoro-n3-methylbutane-1,3-diamine

Description

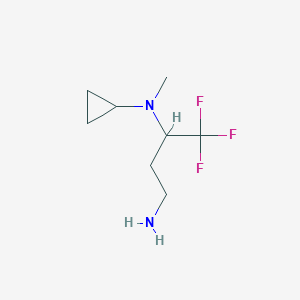

n³-Cyclopropyl-4,4,4-trifluoro-n³-methylbutane-1,3-diamine (molecular formula: C₇H₁₃F₃N₂) is a fluorinated diamine compound featuring a cyclopropyl substituent at the N³ position and a trifluoromethyl group. Key structural attributes include:

- SMILES: C1CC1NC(CCN)C(F)(F)F

- InChIKey: QBXFMBNLKXDUOV-UHFFFAOYSA-N

- Predicted Collision Cross Section (CCS): Ranges from 139.6 Ų ([M+H]⁺) to 145.1 Ų ([M+Na]⁺), as determined via computational modeling .

No literature or patent data are currently available for this compound, highlighting its status as a novel or understudied molecule .

Properties

Molecular Formula |

C8H15F3N2 |

|---|---|

Molecular Weight |

196.21 g/mol |

IUPAC Name |

3-N-cyclopropyl-4,4,4-trifluoro-3-N-methylbutane-1,3-diamine |

InChI |

InChI=1S/C8H15F3N2/c1-13(6-2-3-6)7(4-5-12)8(9,10)11/h6-7H,2-5,12H2,1H3 |

InChI Key |

MZNDQYNFYUFFEH-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1CC1)C(CCN)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n3-Cyclopropyl-4,4,4-trifluoro-n3-methylbutane-1,3-diamine typically involves the reaction of cyclopropylamine with 4,4,4-trifluoro-1,3-dibromobutane under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

n3-Cyclopropyl-4,4,4-trifluoro-n3-methylbutane-1,3-diamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding amine oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the amine groups into corresponding amines.

Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Halogenated compounds, bases like sodium hydride or potassium tert-butoxide.

Major Products Formed

Oxidation: Amine oxides.

Reduction: Corresponding amines.

Substitution: Compounds with new functional groups introduced.

Scientific Research Applications

n3-Cyclopropyl-4,4,4-trifluoro-n3-methylbutane-1,3-diamine is used in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: In the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

Industry: Used in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of n3-Cyclopropyl-4,4,4-trifluoro-n3-methylbutane-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Molecular Formula Isomers

1-(1,1,1-Trifluoropropan-2-yl)piperazine

This compound shares the molecular formula C₇H₁₃F₃N₂ but differs in backbone architecture, replacing the cyclopropyl and methylamine groups with a piperazine ring. Key distinctions include:

- SMILES : C1CN(CCN1)C(C(F)(F)F)C

- InChIKey : WCRXTGORRIAFDQ-UHFFFAOYSA-N

- Patent Activity : 1 patent filed, indicating industrial or pharmacological interest .

Table 1: Structural and Functional Group Comparison

Physicochemical Properties

Collision Cross Section (CCS)

Predicted CCS values for adducts of n³-cyclopropyl-4,4,4-trifluoro-n³-methylbutane-1,3-diamine suggest moderate molecular compactness, comparable to other amines with branched fluorinated groups. For example:

Solubility and Reactivity

The trifluoromethyl group in both compounds likely reduces solubility in polar solvents due to its hydrophobic nature .

Spectroscopic Differentiation (Hypothetical Analysis)

While NMR data for the target compound are unavailable, analogous comparisons (e.g., ) demonstrate that substituent-induced chemical shift changes in specific regions (e.g., cyclopropyl vs. piperazine protons) could distinguish these compounds. For instance:

Patent and Application Landscape

The absence of patents for n³-cyclopropyl-4,4,4-trifluoro-n³-methylbutane-1,3-diamine contrasts with its piperazine analog, which has one patent (likely focused on medicinal or materials chemistry). This disparity may reflect differences in synthetic accessibility or bioactivity .

Biological Activity

N3-cyclopropyl-4,4,4-trifluoro-n3-methylbutane-1,3-diamine is a synthetic compound characterized by its unique structural features, including a cyclopropyl group and trifluoromethyl substituents. The compound's molecular formula is C7H13F3N2, and it contains two amine groups that contribute to its potential biological activity. This article provides an in-depth analysis of the biological activities associated with this compound, including its mechanisms of action, applications in research and medicine, and comparative studies with similar compounds.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The presence of both cyclopropyl and trifluoromethyl groups enhances its binding affinity and specificity. The compound may modulate various biological pathways by either inhibiting or activating target proteins, leading to physiological effects that are currently under investigation in various studies .

Research Findings

Research into the biological activity of this compound has revealed several promising applications:

- Antitumor Activity : Preliminary studies suggest that the compound exhibits selective cytotoxicity against certain tumor cell lines while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies.

- Antimicrobial Properties : The compound has shown potential antimicrobial activity against various pathogens, suggesting its utility in treating infections.

- Enzyme Inhibition : this compound may act as an inhibitor for specific enzymes involved in metabolic pathways relevant to disease processes.

Comparative Analysis

To better understand the uniqueness of this compound, it is helpful to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N3-Cyclopropyl-4,4,4-trifluorobutane-1,3-dione | Contains a dione instead of amines | Limited cytotoxicity; less selective |

| N3-Cyclopropyl-4,4,4-trifluorobutane-1,3-diol | Hydroxyl groups instead of amines | Exhibits some antimicrobial properties |

The dual amine functionality in this compound allows for diverse chemical transformations and enhances its potential as a pharmaceutical agent compared to other derivatives.

Case Study 1: Antitumor Efficacy

In a recent study examining the cytotoxic effects of various compounds on human tumor cell lines, this compound demonstrated significant selective toxicity towards cancer cells while exhibiting minimal effects on normal cells. This selectivity indicates its potential as a lead compound for further development in cancer therapeutics.

Case Study 2: Antimicrobial Activity

Another study focused on evaluating the antimicrobial properties of this compound against common bacterial strains. The results indicated that the compound inhibited bacterial growth effectively at low concentrations. This finding supports the exploration of this compound as a candidate for developing new antimicrobial agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.